Fmoc-D-Ala-OH.H2O

Chiral purity Enantiomeric excess Optical rotation

Fmoc-D-Ala-OH.H₂O (CAS 79990-15-1; anhydrous CAS 884880-37-9), systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrate, is a 9-fluorenylmethoxycarbonyl (Fmoc)-protected D-alanine derivative. It serves as a standard building block for introducing D-alanine residues via Fmoc solid-phase peptide synthesis (SPPS).

Molecular Formula C18H19NO5
Molecular Weight 329.352
CAS No. 79990-15-1; 884880-37-9
Cat. No. B2977514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Ala-OH.H2O
CAS79990-15-1; 884880-37-9
Molecular FormulaC18H19NO5
Molecular Weight329.352
Structural Identifiers
SMILESCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O
InChIInChI=1S/C18H17NO4.H2O/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16;/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21);1H2/t11-;/m1./s1
InChIKeyGAPWKFLOMOFHGO-RFVHGSKJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Ala-OH.H2O (CAS 79990-15-1): A Chiral D-Amino Acid Building Block for Solid-Phase Peptide Synthesis


Fmoc-D-Ala-OH.H₂O (CAS 79990-15-1; anhydrous CAS 884880-37-9), systematically named (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid hydrate, is a 9-fluorenylmethoxycarbonyl (Fmoc)-protected D-alanine derivative. It serves as a standard building block for introducing D-alanine residues via Fmoc solid-phase peptide synthesis (SPPS) . Commercial specifications typically report HPLC purity ≥98.0–99.5%, enantiomeric purity ≥99.5% (≤0.5% L-enantiomer), and an optical rotation of [α]D²⁰ = +18° to +19° (c=1, DMF) . The hydrate form is the most common commercial presentation, with a water content (Karl Fischer) ≤6.0% .

Why Generic Substitution Fails for Fmoc-D-Ala-OH.H2O: Chirality, Purity, and Process Risks


Fmoc-D-Ala-OH.H₂O cannot be freely interchanged with its L-enantiomer (Fmoc-L-Ala-OH, CAS 35661-39-3), the racemic mixture (Fmoc-DL-Ala-OH, CAS 35661-38-2), or lower-purity D-enantiomer batches without risking peptide sequence integrity and biological function. The D-configuration introduces stereochemical constraints that are critical for target binding in therapeutic peptides; a single D→L substitution can abolish receptor affinity or alter secondary structure [1]. Even small amounts of the L-enantiomer as a contaminant (e.g., batches with enantiomeric purity <99%) produce epimeric peptide impurities that co-elute during preparative HPLC, complicating purification and reducing yield [2]. The hydrate form (CAS 79990-15-1) is the standard commercial presentation; anhydrous material (CAS 884880-37-9) is less commonly supplied and may differ in handling and stoichiometric calculations. The quantitative evidence below documents where Fmoc-D-Ala-OH.H₂O provides verifiable differentiation relative to its closest analogs.

Quantitative Differentiation Evidence: Fmoc-D-Ala-OH.H2O vs. L-Enantiomer, Racemate, and Lower-Grade Batches


Enantiomeric Purity: Fmoc-D-Ala-OH vs. Fmoc-L-Ala-OH – Optical Rotation and Chiral HPLC Discrimination

Fmoc-D-Ala-OH and its L-enantiomer (Fmoc-L-Ala-OH, CAS 35661-39-3) are readily distinguished by their opposite optical rotations. Fmoc-D-Ala-OH exhibits [α]D²⁰ = +18° ± 2° (c=1, DMF) , while Fmoc-L-Ala-OH shows [α]D²⁰ = -18° ± 2.5° (c=1, DMF) . The D-enantiomer is further specified with enantiomeric purity ≥99.5% (≤0.5% L-enantiomer) by chiral HPLC . This specification is essential: a 0.5% L-impurity in Fmoc-D-Ala-OH translates to approximately 0.5% epimeric peptide impurity per D-Ala residue incorporated during SPPS, which for a 10-mer peptide containing a single D-Ala could generate ~5% total epimer-related impurities that co-elute with the target peptide.

Chiral purity Enantiomeric excess Optical rotation

Racemic Mixture vs. Single Enantiomer: Fmoc-D-Ala-OH vs. Fmoc-DL-Ala-OH – Chiral Resolution and Peptide Diastereomer Risk

Fmoc-DL-Ala-OH (CAS 35661-38-2) is the racemic mixture of D- and L-enantiomers. Using Fmoc-DL-Ala-OH in SPPS introduces both enantiomers at each coupling site, generating 2ⁿ diastereomeric peptides (where n = number of incorporated residues), which are chromatographically inseparable in most preparative HPLC systems . In contrast, Fmoc-D-Ala-OH.H₂O with enantiomeric purity ≥99.5% produces a single diastereomer . The racemate has no validated specification for enantiomeric composition, and its use in peptide synthesis is limited to non-stereoselective applications or racemic crystallography, whereas Fmoc-D-Ala-OH is the standard for any stereochemically defined peptide.

Racemic mixture Diastereomer formation Chiral resolution

SPPS Process Monitoring: A Validated NIR Spectroscopic Model for Fmoc-D-Ala-OH Coupling Reaction Kinetics

A near-infrared (NIR) spectroscopy method was developed and validated specifically for monitoring the coupling reaction of Fmoc-D-Ala-OH during SPPS [1]. The partial least squares (PLS) model achieved a determination coefficient (R²) of 0.9677 for the calibration set and 0.9561 for the prediction set, with root mean square errors of 0.9284 mg/mL and 1.1208 mg/mL, respectively [1]. This enables real-time, non-destructive prediction of Fmoc-D-Ala-OH concentration during SPPS without sampling. No comparable validated NIR process-monitoring model has been reported for Fmoc-L-Ala-OH or Fmoc-DL-Ala-OH, providing a process control advantage for this specific compound in pharmaceutical manufacturing.

Process analytical technology Near-infrared spectroscopy SPPS reaction monitoring

Validated Building Block for Commercial Peptide Drug Manufacturing: Fmoc-D-Ala-OH in Degarelix Synthesis

Fmoc-D-Ala-OH is the first amino acid residue coupled to resin in the commercial-scale solid-phase synthesis of degarelix (a GnRH antagonist for prostate cancer), as documented in multiple patent specifications [1][2]. In the optimized process, 0.15 mol Fmoc-D-Ala-OH (activated with HOBt/DIC in DMF) is coupled to Fmoc-Rink Amide AM resin to generate the Fmoc-D-Ala-resin intermediate, which serves as the foundation for the entire peptide sequence [2]. The D-Ala at the C-terminus is structurally essential for degarelix's biological activity; substitution with L-Ala would produce an inactive analog. This established role in an approved drug's manufacturing route provides regulatory precedent and process validation that is absent for many other Fmoc-amino acid building blocks.

Peptide drug manufacturing Degarelix Fmoc-SPPS process validation

Enantiomeric Purity Specification: Fmoc-D-Ala-OH vs. Lower-Grade Commercial Batches – Impact on Peptide Impurity Profiles

Commercial Fmoc-D-Ala-OH is available at multiple purity grades. Premium grades (e.g., Novabiochem®) specify enantiomeric purity ≥99.5% (≤0.5% L-enantiomer) , while standard grades may specify only ≥95% or ≥98% HPLC purity without chiral purity guarantees . The difference in enantiomeric purity has a quantifiable impact: a batch with 5% L-enantiomer contamination (95% ee) would produce approximately 5% epimeric peptide impurity per D-Ala residue. For a peptide with a single D-Ala, this increases the purification burden by requiring removal of a closely related epimer; for peptides with multiple D-amino acids, the cumulative impurity burden can render the synthesis economically unviable. Premium-grade Fmoc-D-Ala-OH (≥99.5% ee) thus reduces downstream purification costs and improves overall yield .

Enantiomeric purity specification Impurity profiling Peptide quality control

D-Amino Acid Incorporation: Enhanced Proteolytic Stability of Peptides vs. All-L Counterparts – Class-Level Inference for Fmoc-D-Ala-OH

Peptides containing D-amino acid substitutions, including those synthesized using D-alanine building blocks, exhibit significantly enhanced resistance to proteolytic degradation compared to their all-L counterparts. In a foundational study, antimicrobial peptides with D-amino acid substitutions retained full bacterial lytic activity while becoming completely resistant to trypsin treatment, whereas the all-L parent peptide was rapidly degraded under identical conditions [1]. This class-level property is directly attributable to the D-configuration at the α-carbon of each substituted residue. Fmoc-D-Ala-OH serves as the synthetic entry point for introducing this stability-enhancing D-Ala residue into peptide sequences via SPPS. The quantitative benefit is not from Fmoc-D-Ala-OH itself but from the D-Ala residue it delivers—a benefit that Fmoc-L-Ala-OH cannot provide.

Proteolytic stability D-amino acid substitution Antimicrobial peptides

Recommended Application Scenarios for Fmoc-D-Ala-OH.H2O Based on Quantitative Differentiation Evidence


Synthesis of C-Terminal D-Alanine-Modified Therapeutic Peptides (e.g., Degarelix-Type GnRH Antagonists)

Fmoc-D-Ala-OH.H₂O is the validated first-residue building block for SPPS of degarelix and related GnRH antagonists, where the C-terminal D-alanine is essential for biological activity [5]. The building block's documented use at 0.15 mol scale in patent-protected manufacturing processes, combined with its availability at ≥99.5% enantiomeric purity, makes it the procurement standard for any peptide requiring a C-terminal D-Ala residue in a regulated pharmaceutical environment. The NIR process monitoring model further supports real-time quality control during GMP production [2].

Incorporation of Proteolysis-Resistant D-Ala Residues in Antimicrobial and Therapeutic Peptide Candidates

For peptide drug candidates where serum stability is a development hurdle, Fmoc-D-Ala-OH enables the incorporation of D-alanine residues that confer resistance to trypsin and serum proteases, as demonstrated in antimicrobial peptide studies [5]. This application scenario is specifically enabled by the D-configuration; Fmoc-L-Ala-OH cannot substitute. Procurement should specify enantiomeric purity ≥99.5% to avoid introducing L-epimer impurities that would complicate structure-activity relationship (SAR) interpretation.

Chiral Peptide Synthesis Requiring Absolute Stereochemical Fidelity for Receptor Binding Studies

In opioid peptide research (e.g., enkephalin analogs containing D-Ala²), the D-configuration at position 2 is critical for delta/mu opioid receptor selectivity [5]. Fmoc-D-Ala-OH with verified enantiomeric purity ≥99.5% ensures that the incorporated D-Ala residue maintains the intended stereochemistry. Procurement of premium-grade material (rather than racemic Fmoc-DL-Ala-OH or lower-grade D-enantiomer) is essential, as even 1% L-epimer contamination can confound receptor binding assays where stereochemical purity directly correlates with measured affinity.

Process Development and Scale-Up of Fmoc-SPPS with PAT-Enabled Quality Control

The validated NIR spectroscopic model for Fmoc-D-Ala-OH coupling (R²_pred = 0.9561, RMSE_pred = 1.1208 mg/mL) enables real-time monitoring of the first amino acid loading step [5]. This capability is particularly valuable when Fmoc-D-Ala-OH is the C-terminal residue in a multi-kilogram peptide campaign, where coupling efficiency directly impacts overall yield. Procurement of Fmoc-D-Ala-OH from suppliers providing batch-to-batch enantiomeric purity and water content certificates enables consistent PAT model performance and supports QbD (Quality by Design) submissions.

Quote Request

Request a Quote for Fmoc-D-Ala-OH.H2O

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.